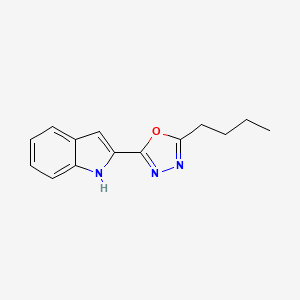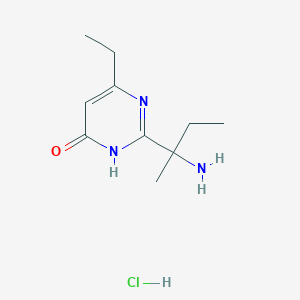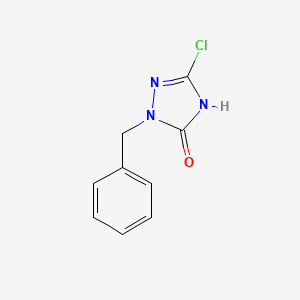![molecular formula C11H14N4OS B1384591 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1248559-66-1](/img/structure/B1384591.png)
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
“2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidin-4-one ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically centered around its thieno[3,2-d]pyrimidin-4(3H)-one core . For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .
科学的研究の応用
Synthetic Strategies and Derivatives
- A versatile and efficient synthetic method for creating a variety of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives, including 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, has been developed. This method is characterized by high yields and the use of different substituents (Pokhodylo et al., 2015).
Pharmaceutical Synthesis
- New derivatives of pyrido[3', 2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and related compounds have been synthesized, showcasing the chemical versatility and potential applications in pharmaceutical contexts (Ho, 2001).
Biological Activities
- Synthesized derivatives of 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimicrobial activities against various bacterial and fungal strains, indicating their potential in medical applications (Haswani & Bari, 2011).
- A series of new 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized as antimicrobial agents, illustrating the compound's role in the development of new antimicrobial agents (Fayed et al., 2014).
Chemical Synthesis and Characterization
- Various studies have described the one-step and one-pot synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives. These studies emphasize the compound's role in facilitating efficient and economical synthesis processes in chemical research (Shi et al., 2018), (Dyachenko et al., 2020).
作用機序
Target of Action
The primary targets of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one are Bruton’s tyrosine kinase (BTK) and Cytochrome bd oxidase (Cyt-bd) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits BTK and Cyt-bd . In the case of BTK, it exhibits varying inhibitory activities against BTK in vitro . For Cyt-bd, it inhibits the enzyme in an established ATP depletion assay .
Biochemical Pathways
The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s ability to inhibit its targets in vitro suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The inhibition of BTK by this compound can lead to the suppression of B cell proliferation . The inhibition of Cyt-bd can lead to ATP depletion in Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the target enzymes can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis with higher expression of the Cyt-bd-encoding genes .
生化学分析
Biochemical Properties
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is a key component of the bacterial respiratory chain, and its inhibition disrupts the energy metabolism of the bacteria. The compound interacts with Cyt-bd by binding to its active site, thereby preventing the enzyme from facilitating electron transfer and ATP synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, the compound exhibits potent antiproliferative activity . It induces apoptosis through the mitochondrial pathway and causes cell cycle arrest at the G2/M phase . Additionally, it affects cell signaling pathways by inhibiting the activity of EZH2, a histone methyltransferase involved in gene expression regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Cyt-bd, inhibiting its activity and disrupting the bacterial respiratory chain . In cancer cells, the compound inhibits EZH2, leading to changes in gene expression and induction of apoptosis . The binding interactions with these biomolecules are critical for the compound’s inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on Cyt-bd and EZH2, but the potency may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cyt-bd and EZH2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits Cyt-bd and induces apoptosis . Additionally, it can be found in the nucleus, where it affects gene expression by inhibiting EZH2 . The targeting signals and post-translational modifications that direct the compound to these compartments are critical for its efficacy.
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-7-2-1-4-15(6-7)11-13-8-3-5-17-9(8)10(16)14-11/h3,5,7H,1-2,4,6,12H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINRPHYUKVKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)




![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)